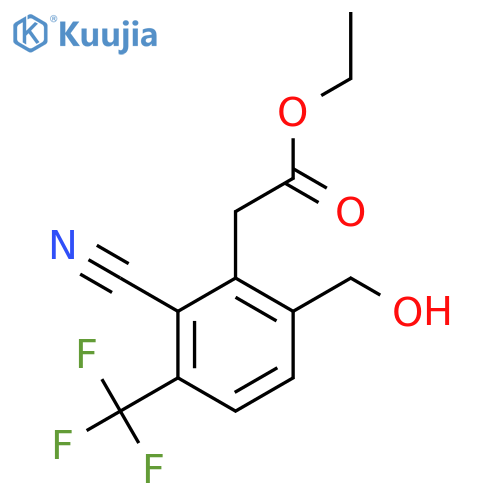

Cas no 1807032-76-3 (Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate)

1807032-76-3 structure

商品名:Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate

CAS番号:1807032-76-3

MF:C13H12F3NO3

メガワット:287.23449420929

CID:4944010

Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate

-

- インチ: 1S/C13H12F3NO3/c1-2-20-12(19)5-9-8(7-18)3-4-11(10(9)6-17)13(14,15)16/h3-4,18H,2,5,7H2,1H3

- InChIKey: SXPQLKBTIYKFGM-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(CO)=C(C=1C#N)CC(=O)OCC)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 388

- トポロジー分子極性表面積: 70.3

- 疎水性パラメータ計算基準値(XlogP): 1.8

Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015022348-1g |

Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate |

1807032-76-3 | 97% | 1g |

1,579.40 USD | 2021-06-18 |

Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

1807032-76-3 (Ethyl 2-cyano-6-hydroxymethyl-3-(trifluoromethyl)phenylacetate) 関連製品

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量